molecular formula C18H17FN6O3S B2434607 4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide CAS No. 2034256-34-1

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide

Cat. No. B2434607
CAS RN: 2034256-34-1
M. Wt: 416.43
InChI Key: MPSYDJXEOPXMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN6O3S and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications
A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition for Tumor-Specificity
Research on benzenesulfonamide derivatives has highlighted their potential as carbonic anhydrase inhibitors, with implications for tumor specificity and cytotoxicity. Some derivatives have shown interesting cytotoxic activities, suggesting their importance in further anti-tumor activity studies. This highlights the broader applicability of benzenesulfonamide compounds in cancer research and therapy (Gul et al., 2016).

Neurological Applications through Kynurenine Pathway Inhibition
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrate their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury. These inhibitors have shown efficacy in vitro and in vivo, suggesting their utility in neurological research and potential therapeutic applications (Röver et al., 1997).

Endothelin Antagonism for Cardiovascular Studies
Biphenylsulfonamide derivatives have been identified as a novel series of endothelin-A selective antagonists, with certain compounds demonstrating improved binding and functional activity. These findings open up avenues for cardiovascular research, specifically in the study of endothelin's role in blood pressure regulation and cardiovascular diseases (Murugesan et al., 1998).

Antimicrobial and Anticancer Activities
Further, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been studied, revealing the potential of benzenesulfonamide derivatives in developing new antimicrobial agents. Additionally, these compounds have been evaluated for anticancer activity, further demonstrating the broad biological activity and application potential of benzenesulfonamide derivatives in scientific research (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3S/c1-25-7-6-11-8-12(2-5-16(11)25)17(26)10-20-29(27,28)13-3-4-15(19)14(9-13)18-21-23-24-22-18/h2-9,17,20,26H,10H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSYDJXEOPXMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.